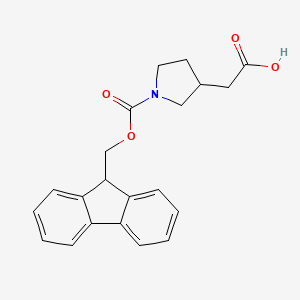

1-Fmoc-3-pyrrolidineacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Fmoc-3-pyrrolidineacetic acid is an amino acid derivative commonly used in peptide synthesis . It has a molecular formula of C21H21NO4 and a molecular weight of 351.402 .

Synthesis Analysis

The synthesis of this compound involves the use of resin, the ninhydrin test, protecting groups, coupling reagents for peptide bond formation, and the cleavage process . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) . This indicates the presence of 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Chemical Reactions Analysis

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 562.1±23.0 °C at 760 mmHg .Mechanism of Action

Target of Action

The primary target of 1-Fmoc-3-pyrrolidineacetic acid is the amino group of an amino acid during peptide synthesis . The this compound, being a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, is used in the chemical synthesis of peptides .

Mode of Action

The this compound interacts with its targets by protecting the Na-amino group during the formation of the peptide bond . This protection is crucial as it allows for the activation of the carboxyl group of an amino acid, which is a necessary step in peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis .

Biochemical Pathways

The this compound plays a significant role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group, to which this compound belongs, has been integrated into current synthesis methods and is considered a major landmark in the history of the chemical synthesis of peptides .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. By protecting the Na-amino group during the formation of peptide bonds, this compound allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity .

Advantages and Limitations for Lab Experiments

1-Fmoc-3-pyrrolidineacetic acid has several advantages for use in lab experiments. It is a versatile reagent, with a wide range of reactivity and applications. It is also relatively inexpensive, and is easy to obtain. Additionally, this compound is stable and easy to store. However, this compound is also limited in its use in lab experiments. It is not very soluble in water, and its solubility decreases with increasing temperature. Additionally, this compound is not very stable in the presence of heat or light.

Future Directions

The use of 1-Fmoc-3-pyrrolidineacetic acid in scientific research is likely to continue to grow in the future. This compound can be used in the synthesis of various compounds, such as peptide analogs, peptide drugs, and peptide hormones. Additionally, this compound can be used in the synthesis of various enzymes, such as proteases, kinases, and phosphatases. Furthermore, this compound can be used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. Finally, this compound can be used to study the structure and function of proteins, and to modulate the activity of various signaling pathways.

Synthesis Methods

1-Fmoc-3-pyrrolidineacetic acid is synthesized from the reaction of 1-bromo-3-pyrrolidineacetic acid (BPPA) and N-Fmoc-aminobenzoic acid (FAA) in the presence of a base. The reaction is typically carried out in aqueous solution at room temperature, and the reaction is complete in a few hours. The final product is a white crystalline solid.

Scientific Research Applications

1-Fmoc-3-pyrrolidineacetic acid is widely used in various scientific research applications. It is used in the synthesis of small molecules, peptides, and proteins. It is also used in the synthesis of various compounds, such as peptide analogs, peptide drugs, and peptide hormones. This compound is also used in the synthesis of various enzymes, such as proteases, kinases, and phosphatases. This compound is also used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals.

Safety and Hazards

The safety data sheet for 1-Fmoc-3-pyrrolidineacetic acid indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVFSLBJPZLTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2623947.png)

![1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2623952.png)

![(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide](/img/structure/B2623954.png)

![N-(3-methoxypropyl)-4-[3-(3-methylbenzyl)-2-oxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2623961.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623962.png)

![5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623963.png)

![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid](/img/structure/B2623970.png)